2-(Methylsulfonyl)-1H-benzo[d]imidazole

Anticancer Estrogen Receptor Modulation Sulfonyl SAR

2-(Methylsulfonyl)-1H-benzo[d]imidazole (C₈H₈N₂O₂S, MW 196.23) is a benzimidazole derivative bearing a methylsulfonyl group at the 2‑position. Its physicochemical profile includes an XLogP3 of 0.800, a melting point of 202 °C, and a predicted boiling point of 419.6 °C.

Molecular Formula C8H8N2O2S
Molecular Weight 196.23 g/mol
CAS No. 57159-81-6
Cat. No. B188533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-1H-benzo[d]imidazole
CAS57159-81-6
Molecular FormulaC8H8N2O2S
Molecular Weight196.23 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=NC2=CC=CC=C2N1
InChIInChI=1S/C8H8N2O2S/c1-13(11,12)8-9-6-4-2-3-5-7(6)10-8/h2-5H,1H3,(H,9,10)
InChIKeyLEEMFGGMWJGRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methylsulfonyl)-1H-benzo[d]imidazole (CAS 57159-81-6) Procurement Guide: Core Properties & Research Positioning


2-(Methylsulfonyl)-1H-benzo[d]imidazole (C₈H₈N₂O₂S, MW 196.23) is a benzimidazole derivative bearing a methylsulfonyl group at the 2‑position. Its physicochemical profile includes an XLogP3 of 0.800, a melting point of 202 °C, and a predicted boiling point of 419.6 °C . The compound serves as a versatile scaffold in medicinal chemistry for developing COX‑2 inhibitors, kinase inhibitors, and antiviral agents [1]. Additionally, it functions as a ligand in a copper/iodide catalytic system for aerobic alcohol oxidation [1].

Why 2-(Methylsulfonyl)-1H-benzo[d]imidazole Cannot Be Interchanged with Generic Benzimidazole Analogs


Direct comparative data for the bare 2‑methylsulfonyl scaffold remain scarce; the available quantitative evidence is largely class‑inferred from closely related analogs. Nevertheless, subtle modifications—such as N‑methylation or replacement of the methylsulfonyl group with ethylsulfonyl—produce marked shifts in lipophilicity, cytotoxicity, and target‑affinity profiles. For instance, in indole‑benzimidazole hybrids, the methylsulfonyl side chain yields distinct IC₅₀ values and estrogen receptor α (ERα) affinity compared to the ethylsulfonyl counterpart, indicating that even a single‑carbon extension of the sulfonyl alkyl group alters pharmacological behavior [1]. Similarly, N‑methylation of the benzimidazole ring increases LogP by >1.2 units, fundamentally changing the compound’s drug‑like properties. Consequently, researchers cannot assume that in‑class benzimidazole sulfones are functionally interchangeable; procurement must be guided by the specific substitution pattern required for the intended assay or synthetic route.

Quantitative Differentiation Evidence for 2-(Methylsulfonyl)-1H-benzo[d]imidazole (57159-81-6)


Cell Viability Profiles Diverge Between Methylsulfonyl and Ethylsulfonyl Indole-Benzimidazole Hybrids

In a head-to-head scaffold comparison, methylsulfonyl‑substituted indole‑benzimidazole 6a displayed an IC₅₀ of 29.5 ± 4.53 µM against HCT‑116 colon cancer cells, whereas the ethylsulfonyl congener series exhibited distinct cytotoxicity fingerprints. Across three methylsulfonyl derivatives, IC₅₀ values ranged from 29.5 to 57.9 µM on HCT‑116 and from 33.8 to 65.6 µM on HeLa cells, while the ethylsulfonyl counterparts showed divergent activity patterns that correlated differently with ERα affinity [1]. This demonstrates that the methylsulfonyl group is not simply replaceable; it imparts a unique biological signature.

Anticancer Estrogen Receptor Modulation Sulfonyl SAR

Lipophilicity Differing by >1.2 Log Units Between N‑H and N‑Methyl Benzimidazole Sulfones

2-(Methylsulfonyl)-1H-benzo[d]imidazole has a calculated XLogP3 of 0.800 . In contrast, the N‑methyl analog 1‑methyl‑2-(methylsulfonyl)benzimidazole (CAS 61078‑14‑6) exhibits a LogP of 2.058 , a difference of +1.258 log units. This significant increase in lipophilicity directly affects aqueous solubility, membrane permeability, and tissue distribution, making the two compounds chemically distinct despite sharing the benzimidazole sulfone core.

Physicochemical Properties Drug-Likeness LogP

Distinct Fragment Binding Mode to KRAS G12V Oncogenic Mutant

The compound occupies a distinct pocket on the GMPPNP‑bound KRAS G12V protein, as determined by NMR solution structure (PDB 8QE7) [1]. This interaction is highly specific to the 2‑methylsulfonyl benzimidazole scaffold; closely related fragments (e.g., 2‑(methylsulfonylmethyl)‑1H‑benzimidazole) engage different binding poses or exhibit lower affinity. The precise mode of binding provides a rationale for selecting this compound as a starting point for structure‑based drug design against KRAS‑driven cancers.

Fragment-Based Drug Discovery KRAS NMR Structure

High-Yield Synthesis (94%) from 2‑(Methylthio)benzimidazole for Cost-Effective Bulk Procurement

A reported route converts 2‑(methylthio)benzimidazole to the target sulfone using sodium tungstate dihydrate as catalyst, achieving a yield of approximately 94% . In comparison, the conventional method via patent US05149700 (alkylation of the NH followed by work‑up) delivers an 88% yield [1]. The higher yielding tungstate route translates into improved atom economy and potentially lower cost‑per‑gram, which is relevant for academic and industrial users requiring multi‑gram quantities.

Synthesis Yield Oxidation

Recommended Application Scenarios for 2-(Methylsulfonyl)-1H-benzo[d]imidazole Based on Differentiation Evidence


Estrogen Receptor α (ERα)-Modulating Anticancer Agent Derivatization

The methylsulfonyl substituent imparts a distinct cytotoxicity‑ERα affinity correlation compared to ethylsulfonyl analogs. Synthesizing derivatives from the 2‑methylsulfonyl benzimidazole core enables the generation of compounds with consistent antiproliferative profiles against HCT‑116 and HeLa cells, as demonstrated by the series in Karadayi et al. [1]. This scaffold is suitable for SAR programs targeting ERα‑positive breast cancer.

Fragment-Based Drug Discovery Targeting KRAS G12V

The compound is a validated fragment hit for KRAS G12V, with a defined NMR binding pose (PDB 8QE7). Starting a fragment‑growing or structure‑guided lead‑optimization campaign from this scaffold provides a direct link to the published structural data, facilitating computational docking and co‑crystallization studies [2].

Cost-Sensitive Building Block for Kinase and COX‑2 Inhibitor Libraries

The high‑yielding tungstate‑catalyzed oxidation route (94% yield) makes the compound an attractive building block for synthesizing libraries of 2‑sulfonyl benzimidazole derivatives with documented COX‑2 inhibitory activity. The low lipophilicity (XLogP3 = 0.800) further enhances the developability of the final inhibitors .

Copper/Iodide Co‑Catalyzed Aerobic Oxidation of Alcohols

2‑(Methylsulfonyl)-1H-benzoimidazole (MSBI) forms a copper complex that mediates the aerobic oxidation of primary and secondary alcohols to aldehydes/ketones. The MSBI/CuI/Ī system provides a non‑TEMPO, sulfur‑based catalytic platform for selective oxidation, which is useful in both academic synthesis and pharmaceutical intermediate production .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.